1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C12H21NO5. It is characterized by a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxymethyl groups, along with two ester functionalities. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of Substituents: The tert-butyl, methyl, and hydroxymethyl groups are introduced through alkylation reactions. For instance, tert-butyl bromide can be used to introduce the tert-butyl group under basic conditions.
Esterification: The carboxylic acid groups are converted to esters using reagents like alcohols (e.g., methanol) and acid catalysts (e.g., sulfuric acid).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysts and Solvents: The choice of catalysts (e.g., Lewis acids) and solvents (e.g., dichloromethane) is crucial for efficient synthesis.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of primary alcohols from ester groups.
Substitution: Introduction of different alkyl groups in place of the tert-butyl group.
Scientific Research Applications
1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets:
Enzymatic Reactions: It can act as a substrate or inhibitor for specific enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to receptors, modulating their activity and influencing cellular responses.
Pathways: It can participate in metabolic pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
1-Tert-butyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate: Similar structure but without the methyl group, affecting its chemical behavior.
Uniqueness
1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-6-12(13,8-14)9(15)17-4/h14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAIAMRZYGVUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621508-13-1 |
Source
|
Record name | 1-tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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